Regiospecific Deuteration Pattern Enables Unique NMR Structural and Mechanistic Probing
Unlike fully deuterated benzene-d6 or symmetrically deuterated benzene-1,3,5-d3, Benzene-1,2,4-d3 possesses a regiospecific labeling pattern (D at positions 1, 2, and 4) that provides distinct spectral features for tracking specific atomic positions during chemical transformations . This unique pattern allows researchers to probe aromatic substitution mechanisms with atomic-level precision . The compound's molecular weight is 81.13 g/mol, compared to 78.11 g/mol for unlabeled benzene, a mass difference of +3.02 Da .
| Evidence Dimension | Deuteration Pattern (Positions Labeled) |
|---|---|
| Target Compound Data | D at positions 1, 2, and 4; MW: 81.13 g/mol; Mass Shift: +3.02 Da |
| Comparator Or Baseline | Benzene-d6: D at all 6 positions; MW: 84.15 g/mol; Mass Shift: +6.04 Da. Benzene-1,3,5-d3: D at 1, 3, 5; MW: 81.13 g/mol . |
| Quantified Difference | Benzene-1,2,4-d3 provides a unique asymmetric labeling pattern vs. symmetric Benzene-1,3,5-d3. It provides a 3 Da mass shift, which is distinct from the 6 Da shift of benzene-d6. Unlabeled benzene has a 0 Da shift . |
| Conditions | Theoretical comparison of isotopologue structures. |
Why This Matters
This regiospecificity is critical for elucidating reaction mechanisms where the fate of specific hydrogen atoms on the ring must be tracked, a capability not offered by fully or symmetrically deuterated benzene standards.
